molecular formula C8H10ClNO B6613827 2-(4-chloropyridin-2-yl)propan-2-ol CAS No. 40472-76-2

2-(4-chloropyridin-2-yl)propan-2-ol

Cat. No.: B6613827
CAS No.: 40472-76-2
M. Wt: 171.62 g/mol
InChI Key: XCKHPYOSLVIIBZ-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloropyridin-2-yl)propan-2-ol typically involves the reaction of 4-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various alcohols or amines.

    Substitution: Results in derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chloropyridin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-fibrotic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fibrosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropyridin-4-yl)propan-2-ol: A similar compound with the chlorine atom in a different position on the pyridine ring.

    4-Chloropyridin-2-ol: Another related compound with a hydroxyl group instead of a propanol group.

Uniqueness

2-(4-Chloropyridin-2-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKHPYOSLVIIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 1.5 M solution of methyllithium in diethyl ether (6.0 ml) dissolved in diethyl ether (15 ml) was treated dropwise with a solution of 4-chloropyridine-2-carboxylic acid in diethyl ether (15 ml) under an argon atmosphere, and stirred at room temperature for 2 hours. The reaction mixture was diluted with a saturated solution of ammonium chloride and diethyl ether, and the organic phase was washed with brine, dried and concentrated. The resultant residue was purified by a column chromatography on a silica gel (ethyl acetate:methanol=20:1) to obtain the title compound (459 mg) as a tan oil.
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Synthesis routes and methods II

Procedure details

Ethyl 4-chloropyridine-2-carboxylate (200 mg, 1.08 mmol) was dissolved in diethyl ether (10 ml) and cooled to 0° C. MeMgBr (1.08 ml of a 3M solution in diethyl ether, 3.24 mmol) was added dropwise and the reaction was warmed to room temperature and stirred for 30 minutes. After quenching with saturated NaHCO3 (2 ml) and diluting with diethyl ether (40 ml), the resulting mixture stirred vigorously for 30 minutes to break up the resulting solid. The mixture was washed twice with saturated NaHCO3 (20 ml), dried (MgSO4) and concentrated at reduced pressure. The resulting residue was dissolved in diethyl ether (10 ml) and the Grignard reaction repeated giving the title compound as colourless oil (157 mg, 85%).
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Yield
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